molecular formula C18H19ClN2O3 B4429170 N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B4429170
M. Wt: 346.8 g/mol
InChI Key: SGQWPKUDDYBADT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethyl group, and an octahydroquinoline core

Properties

IUPAC Name

N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-18(2)8-13-16(14(22)9-18)12(7-15(23)21-13)17(24)20-11-5-3-10(19)4-6-11/h3-6,12H,7-9H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQWPKUDDYBADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the chlorination of phenol to obtain 4-chlorophenol, which is then reacted with other intermediates to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, where substituents on the aromatic ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H19ClN2O3C_{18}H_{19}ClN_2O_3. Its structure features a quinoline core with substituents that may influence its biological activity. The presence of the chlorophenyl group is significant as it often correlates with enhanced biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Antibacterial Effects : Some derivatives have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
  • Antifungal Properties : Investigations into related compounds suggest potential antifungal activities as well.

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes:

  • Acetylcholinesterase (AChE) : Certain derivatives demonstrate significant inhibitory effects on AChE, which is crucial for neurotransmitter regulation .
  • Urease Inhibition : Strong inhibitory activity against urease has also been reported .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Compounds in the same class have been evaluated for their effects on cancer cell lines:

  • Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets leading to apoptosis in cancer cells. Further research is needed to elucidate these pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antibacterial Activity :
    • A series of synthesized compounds were tested for their antibacterial properties against several strains. The most active compounds showed significant inhibition against Bacillus subtilis and Staphylococcus aureus.
    • Results Summary :
      CompoundActivity LevelTarget Bacteria
      7lStrongBacillus subtilis
      7mModerateStaphylococcus aureus
      7nWeakEscherichia coli
  • Study on Enzyme Inhibition :
    • A detailed investigation into enzyme inhibition revealed that certain derivatives acted as potent inhibitors of AChE and urease.
    • Inhibition Data :
      CompoundAChE IC50 (µM)Urease IC50 (µM)
      7o0.50.3
      7p0.80.6

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may bind to specific receptors or enzymes in the body:

  • Target Interactions : The binding affinity to various enzymes suggests a role in modulating enzymatic activities critical for various physiological processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Reactant of Route 2
N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

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